Tau Peptide (74-102) (Exon 3/Insert 2 Domain) Trifluoroacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

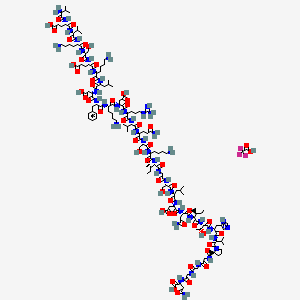

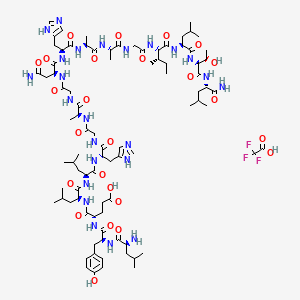

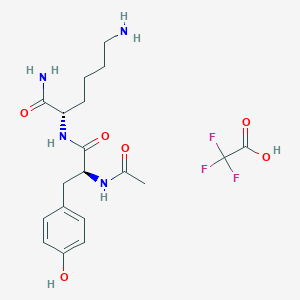

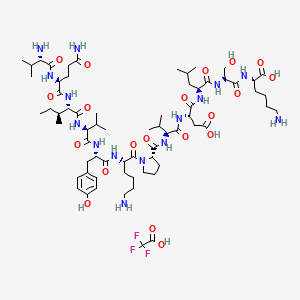

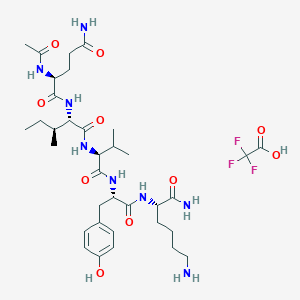

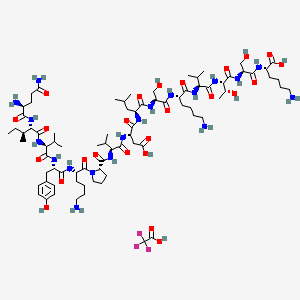

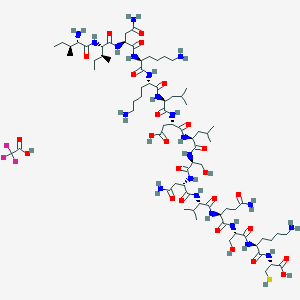

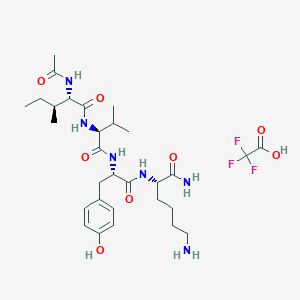

Tau Peptide (74-102) (Exon 3/Insert 2 Domain) is a fragment of the Tau protein . It contains the residue Lys⁸⁷, which is one of the glycation sites of PHF-tau in vitro . This peptide is derived from the Exon 3/Insert 2 domain .

Molecular Structure Analysis

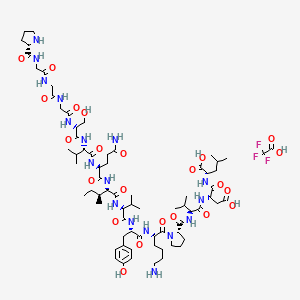

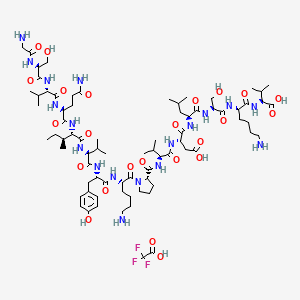

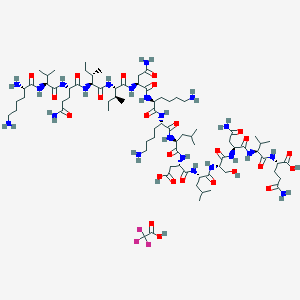

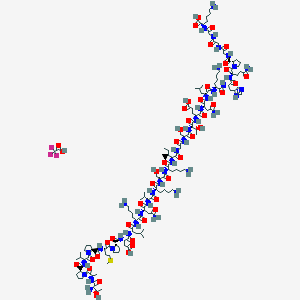

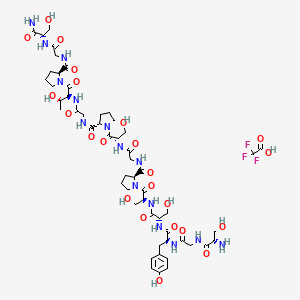

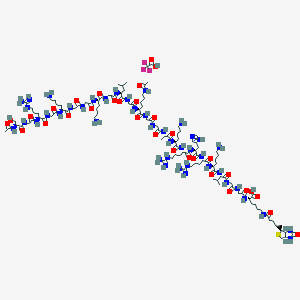

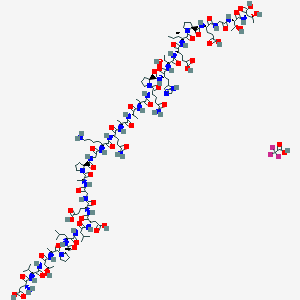

The molecular weight of Tau Peptide (74-102) (Exon 3/Insert 2 Domain) is 2901.10, and its formula is C 124 H 198 N 34 O 46 . The sequence of this peptide is Asp-Val-Thr-Ala-Pro-Leu-Val-Asp-Glu-Gly-Ala-Pro-Gly-Lys-Gln-Ala-Ala-Ala-Gln-Pro-His-Thr-Glu-Ile-Pro-Glu-Gly-Thr-Thr .Applications De Recherche Scientifique

Tau Protein Aggregation

Tau aggregation into neurofibrillary tangles is a hallmark of Alzheimer's disease and other tauopathies. Research has identified short peptide sequences within the tau protein, including the segment represented by Tau Peptide (74-102), as core nucleation sites for the formation of amyloid fibrils characteristic of these diseases. These peptides form beta-sheet structures that are crucial for the aggregation process. The study by Inouye et al. (2006) explored the structural basis of these nucleation sites, providing insights into potential targets for anti-tauopathy drugs by examining the formation and characteristics of fibrils formed by tau-related peptide constructs (Inouye et al., 2006).

Tau Protein Phosphorylation and Localization

The phosphorylation state of tau influences its aggregation and localization within neurons. Dickson et al. (2004) conducted an immunocytochemical study revealing specific tau epitopes within granulovacuolar bodies (GVB) in Alzheimer's disease, implicating phosphorylation at certain sites as a key factor in tau pathology. This research helps to understand how tau modifications can influence its pathogenic roles (Dickson et al., 2004).

Tau Splicing and Neurodegenerative Diseases

The regulation of tau exon splicing, including the segments coded by exons 2 and 10, plays a significant role in neurodegenerative diseases. Wang et al. (2005) explored how silencers and splicing regulators affect the inclusion of tau exons 2 and 10, shedding light on the complex regulation of tau splicing and its implications for diseases like frontotemporal dementia (FTDP) and myotonic dystrophy type 1 (Wang et al., 2005).

Tau and Neurofibrillary Tangles

The role of the tau protein, including the segment 74-102, in the formation of neurofibrillary tangles (NFTs) has been a subject of intense research. Von Bergen et al. (2000) identified a minimal interaction motif within tau that supports aggregation into Alzheimer-like paired helical filaments, demonstrating the critical role of specific sequences in tau pathology (Von Bergen et al., 2000).

Mécanisme D'action

Target of Action

The primary target of the Tau Peptide (74-102) (Exon 3/Insert 2 Domain) Trifluoroacetate is the Tau protein . Tau proteins are involved in the stabilization of microtubules in the neuronal cells .

Mode of Action

It is known that the peptide is a fragment of the tau protein . It is suggested that residue Lys⁸⁷, contained in this Tau Peptide, is one of the glycation sites of PHF-tau in vitro .

Biochemical Pathways

Given its target, it can be inferred that it may be involved in pathways related toneuronal signaling and the stabilization of microtubules .

Result of Action

Given its role as a fragment of the tau protein, it may be involved in processes related to the function of tau proteins, such as the stabilization of microtubules .

Action Environment

It is noted that the peptide should be stored at temperatures below -15°c , suggesting that temperature could be an important environmental factor affecting its stability.

Propriétés

IUPAC Name |

(4S)-4-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-[[2-[[(2S,3R)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C124H198N34O46.C2HF3O2/c1-18-57(8)94(123(202)158-44-24-29-81(158)112(191)142-71(33-38-88(170)171)104(183)131-52-86(167)148-95(63(14)159)119(198)154-98(66(17)162)124(203)204)151-107(186)73(34-39-89(172)173)143-118(197)97(65(16)161)152-110(189)76(46-67-49-129-53-133-67)146-114(193)80-28-23-43-157(80)122(201)74(31-36-83(128)164)144-101(180)60(11)136-99(178)58(9)135-100(179)59(10)137-105(184)72(30-35-82(127)163)141-106(185)69(25-19-20-40-125)139-85(166)51-132-111(190)78-26-21-41-155(78)120(199)61(12)134-84(165)50-130-103(182)70(32-37-87(168)169)140-108(187)77(48-91(176)177)147-115(194)92(55(4)5)150-109(188)75(45-54(2)3)145-113(192)79-27-22-42-156(79)121(200)62(13)138-117(196)96(64(15)160)153-116(195)93(56(6)7)149-102(181)68(126)47-90(174)175;3-2(4,5)1(6)7/h49,53-66,68-81,92-98,159-162H,18-48,50-52,125-126H2,1-17H3,(H2,127,163)(H2,128,164)(H,129,133)(H,130,182)(H,131,183)(H,132,190)(H,134,165)(H,135,179)(H,136,178)(H,137,184)(H,138,196)(H,139,166)(H,140,187)(H,141,185)(H,142,191)(H,143,197)(H,144,180)(H,145,192)(H,146,193)(H,147,194)(H,148,167)(H,149,181)(H,150,188)(H,151,186)(H,152,189)(H,153,195)(H,154,198)(H,168,169)(H,170,171)(H,172,173)(H,174,175)(H,176,177)(H,203,204);(H,6,7)/t57-,58-,59-,60-,61-,62-,63+,64+,65+,66+,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,92-,93-,94-,95-,96-,97-,98-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFEUTLCHZZJOPM-PDSQVTRRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC2=CN=CN2)NC(=O)C3CCCN3C(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)CNC(=O)C4CCCN4C(=O)C(C)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C5CCCN5C(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@@H]4CCCN4C(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]5CCCN5C(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C126H199F3N34O48 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3015.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tau Peptide (74-102) (Exon 3/Insert 2 Domain) Trifluoroacetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.